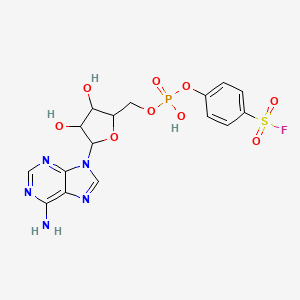
Adenosine-5'-(4-fluorosulfonylphenylphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-5’-(4-fluorosulfonylphenylphosphate) is a significant compound in the biomedical field, particularly known for its role in studying the enzymatic activity of protein tyrosine phosphatases (PTPs). This compound is instrumental in research related to diseases such as cancer, autoimmune disorders, and diabetes, where PTP dysregulation is a key factor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-5’-(4-fluorosulfonylphenylphosphate) typically involves the phosphorylation of adenosine derivatives. The process begins with the protection of the hydroxyl groups on the adenosine molecule, followed by the introduction of the 4-fluorosulfonylphenyl group through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of Adenosine-5’-(4-fluorosulfonylphenylphosphate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine-5’-(4-fluorosulfonylphenylphosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include sulfonate esters, sulfonamides, and various substituted phenylphosphates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Adenosine-5’-(4-fluorosulfonylphenylphosphate) is extensively used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). This inhibition is crucial for studying signal transduction pathways involved in cell growth, differentiation, and apoptosis. The compound is also used in:
Chemistry: As a reagent for synthesizing other nucleotide analogs.
Biology: To investigate cellular signaling mechanisms.
Medicine: In the development of therapeutic agents targeting PTPs for treating diseases like cancer and autoimmune disorders.
Industry: For quality control and assay development in pharmaceutical research.
Mécanisme D'action
The mechanism by which Adenosine-5’-(4-fluorosulfonylphenylphosphate) exerts its effects involves the inhibition of protein tyrosine phosphatases. The compound binds to the active site of PTPs, preventing the dephosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways that regulate cell proliferation and survival, making it a valuable tool for studying diseases characterized by abnormal PTP activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine-5’-(4-chlorosulfonylphenylphosphate)
- Adenosine-5’-(4-bromosulfonylphenylphosphate)
- Adenosine-5’-(4-methylsulfonylphenylphosphate)
Uniqueness
Adenosine-5’-(4-fluorosulfonylphenylphosphate) is unique due to its specific fluorosulfonyl group, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it particularly effective in inhibiting PTPs and useful in a wide range of biochemical and medical research applications.
Propriétés
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-fluorosulfonylphenyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN5O9PS/c17-33(27,28)9-3-1-8(2-4-9)31-32(25,26)29-5-10-12(23)13(24)16(30-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5H2,(H,25,26)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAQYRFZVLMXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN5O9PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)


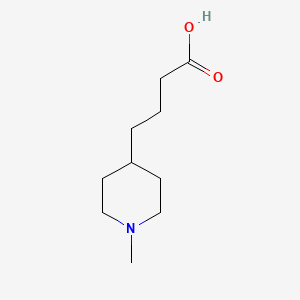
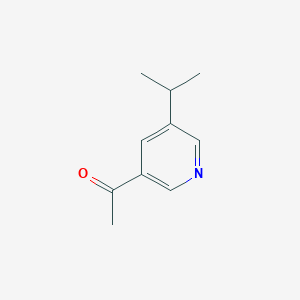
![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)


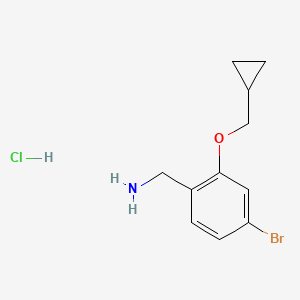
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)

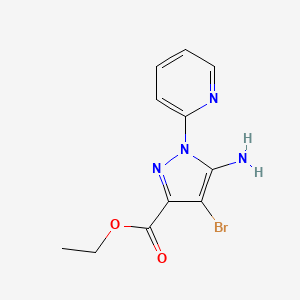

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
